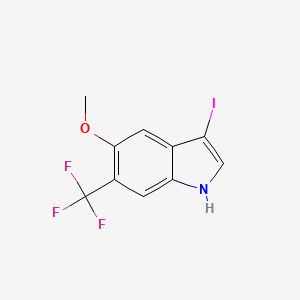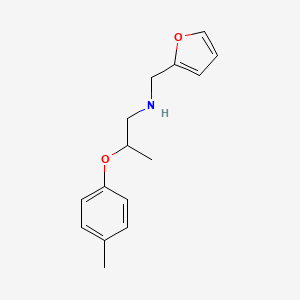
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Vue d'ensemble
Description
3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole, also known as IMT-TFM, is an important compound in the field of organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. IMT-TFM has been studied extensively for its unique properties, including its ability to act as a catalyst in a variety of reactions and its potential for applications in drug discovery.
Applications De Recherche Scientifique
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of biologically active compounds, such as peptides, nucleosides, and natural products. Additionally, 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole has been used as a catalyst for organic reactions, such as the hydrocyanation of alkenes and the Heck reaction.
Mécanisme D'action
The exact mechanism of action of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole is not fully understood. However, it is believed to act as a Lewis acid, with the trifluoromethyl group acting as a leaving group. This allows the compound to act as a catalyst in a variety of reactions, including the hydrocyanation of alkenes and the Heck reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole have not been extensively studied. However, it has been shown to have some antifungal activity, indicating that it may have potential applications in the treatment of fungal infections. Additionally, it has been shown to have some anti-inflammatory properties, suggesting that it may have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a catalyst in a variety of organic reactions. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not water soluble and must be used in an organic solvent. Additionally, it can be toxic if inhaled or absorbed through the skin, so appropriate safety precautions must be taken when handling it.
Orientations Futures
The potential applications of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole are numerous, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the synthesis of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole and other compounds containing the trifluoromethyl group. Additionally, further research into the biochemical and physiological effects of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole could lead to new treatments for fungal infections and inflammatory conditions. Additionally, the use of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole as a catalyst in organic reactions could be further explored, as it has the potential to be used in the synthesis of a variety of compounds. Finally, further research into the mechanism of action of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole could lead to new insights into the behavior of trifluoromethyl compounds, which could have implications for a variety of fields, including pharmaceuticals, agrochemicals, and specialty chemicals.
Propriétés
IUPAC Name |
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3INO/c1-16-9-2-5-7(14)4-15-8(5)3-6(9)10(11,12)13/h2-4,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNKZPTOXCYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246210 | |
| Record name | 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |
CAS RN |
1171918-93-6 | |
| Record name | 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171918-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline](/img/structure/B1389343.png)
![2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389344.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline](/img/structure/B1389346.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline](/img/structure/B1389351.png)
![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)
![[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389353.png)
![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389356.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389362.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)
![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)